molecular formula C10H15F6O5P B12565635 Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester CAS No. 194470-85-4

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester

Cat. No.: B12565635
CAS No.: 194470-85-4
M. Wt: 360.19 g/mol
InChI Key: LCMGMWSLXHIDMC-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a butanoic acid backbone with a bis(2,2,2-trifluoroethoxy)phosphinyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester typically involves the reaction of butanoic acid derivatives with bis(2,2,2-trifluoroethoxy)phosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified using techniques such as flash column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphinyl derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler phosphinyl compounds.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinyl oxides, while reduction can produce phosphinyl alcohols.

Scientific Research Applications

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bis(2,2,2-trifluoroethoxy)phosphinyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

194470-85-4

Molecular Formula

C10H15F6O5P

Molecular Weight

360.19 g/mol

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]butanoate

InChI

InChI=1S/C10H15F6O5P/c1-3-7(8(17)19-4-2)22(18,20-5-9(11,12)13)21-6-10(14,15)16/h7H,3-6H2,1-2H3

InChI Key

LCMGMWSLXHIDMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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